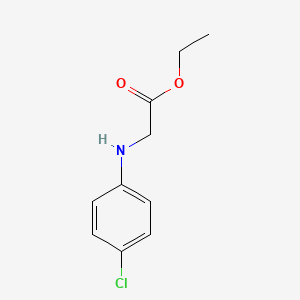
Ethyl N-(4-chlorophenyl)glycinate
概述
描述
Ethyl N-(4-chlorophenyl)glycinate is a chemical compound with the molecular formula C10H12ClNO2 . It is a white crystalline solid that is widely used in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of Ethyl N-(4-chlorophenyl)glycinate involves refluxing 4-Chloroaniline, ethyl chloroacetate, and anhydrous sodium acetate in ethanol for 5 hours . The mixture is then diluted with water and kept in a refrigerator overnight .Molecular Structure Analysis
The molecular weight of Ethyl N-(4-chlorophenyl)glycinate is 213.66 g/mol . The compound has a complexity of 179 and a topological polar surface area of 38.3Ų . The compound is canonicalized and has a covalently-bonded unit count of 1 .Physical And Chemical Properties Analysis
Ethyl N-(4-chlorophenyl)glycinate has a molecular weight of 213.66 and a molecular formula of C10H12ClNO2 . It has a rotatable bond count of 5, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . The compound has an XLogP3 of 2.8 .科学研究应用
Application 2: Synthesis of New Sydnone Based Derivatives
- Summary of the Application : Ethyl N-(4-chlorophenyl)glycinate is used in the synthesis of new sydnone based derivatives . Sydnones are mesoionic compounds that display potent biological activity .
- Methods of Application : The synthesis involves the reaction of 3-(4-chlorophenyl)sydnone with 2-chloro-N-(substituted-1,3-benzothiazol-2-yl)acetamide and 2-chloro-N-[4-(aryl)-1,3-thiazol-2-yl]acetamide in the presence of triethylamine .
- Results or Outcomes : The reaction yields C-substituted sydnones in good yields (70-85 %) .
Application 3: Synthesis of Novel Sydnone Derivatives
- Summary of the Application : Ethyl N-(4-chlorophenyl)glycinate is used in the synthesis of novel sydnone derivatives . These derivatives have been found to exhibit antimicrobial properties .
- Methods of Application : The synthesis involves the reaction of 3-(4-chlorophenyl)sydnone with various sulfonyl chlorides in the presence of triethylamine .
- Results or Outcomes : The reaction yields novel 3-[4-(diethylamino)phenyl]-4-substituted-1-ylsulfonyl)sydnones . Some of these compounds exhibited high activity against tested microorganisms .
Application 4: Preparation of N-(4-chlorophenyl)glycine
- Summary of the Application : Ethyl N-(4-chlorophenyl)glycinate is used in the preparation of N-(4-chlorophenyl)glycine .
- Methods of Application : The preparation involves heating Ethyl N-(4-chlorophenyl)glycinate with sodium hydroxide in a solution of distilled water and ethanol .
- Results or Outcomes : The reaction yields N-(4-chlorophenyl)glycine with a yield of 78% .
Application 5: Synthesis of Novel Diethylaminobenzene Derivatives
- Summary of the Application : Ethyl N-(4-chlorophenyl)glycinate is used in the synthesis of novel diethylaminobenzene derivatives . These derivatives have been found to exhibit antimicrobial properties .
- Methods of Application : The synthesis involves the reaction of 3-(4-chlorophenyl)sydnone with various sulfonyl chlorides in the presence of triethylamine .
- Results or Outcomes : The reaction yields novel 3-[4-(diethylamino)phenyl]-4-substituted-1-ylsulfonyl)sydnones . Some of these compounds exhibited high activity against tested microorganisms .
Application 6: Preparation of N-(4-chlorophenyl)glycine
- Summary of the Application : Ethyl N-(4-chlorophenyl)glycinate is used in the preparation of N-(4-chlorophenyl)glycine .
- Methods of Application : The preparation involves heating Ethyl N-(4-chlorophenyl)glycinate with sodium hydroxide in a solution of distilled water and ethanol .
- Results or Outcomes : The reaction yields N-(4-chlorophenyl)glycine with a yield of 78% .
安全和危害
Ethyl N-(4-chlorophenyl)glycinate may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is harmful if swallowed or inhaled . Safety measures include washing hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
ethyl 2-(4-chloroanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVVKZDSSWMTGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307175 | |
| Record name | ETHYL N-(4-CHLOROPHENYL)GLYCINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(4-chlorophenyl)glycinate | |
CAS RN |
2521-89-3 | |
| Record name | Glycine, N-(4-chlorophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2521-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 190326 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002521893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2521-89-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL N-(4-CHLOROPHENYL)GLYCINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

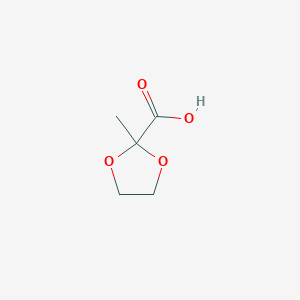
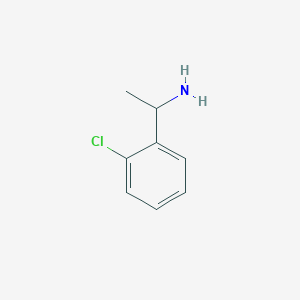
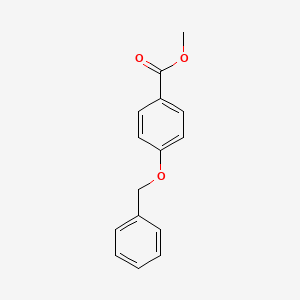
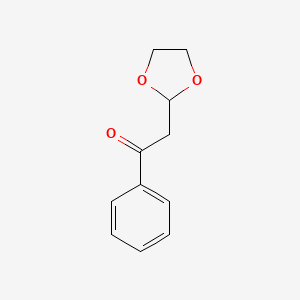
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine](/img/structure/B1296579.png)

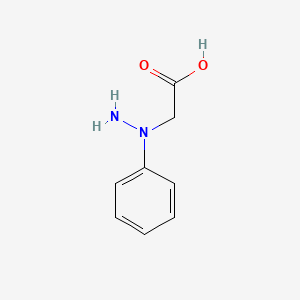
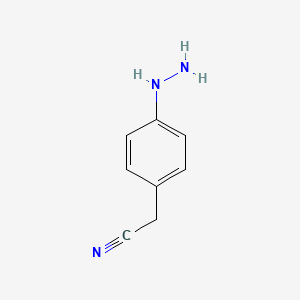
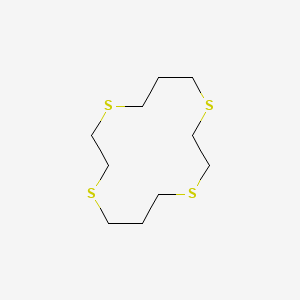
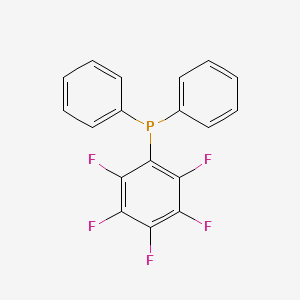
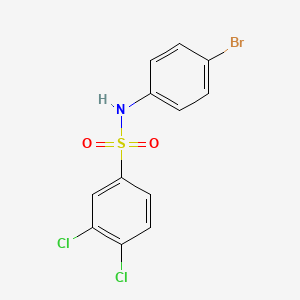
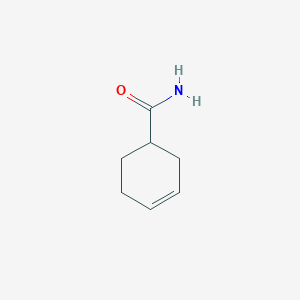
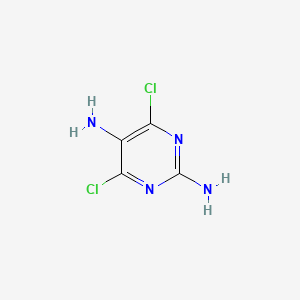
![4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1296592.png)